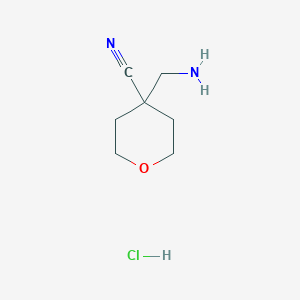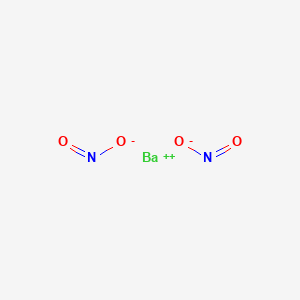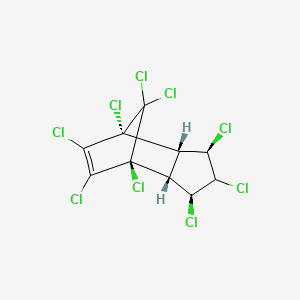
4-(aminométhyl)tétrahydro-2H-pyran-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile (AMTC) is an organic compound with a molecular formula of C4H8N2O2. It is a colorless liquid with a pungent odor and is soluble in water. AMTC is a versatile compound that has a wide variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is also an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.
Applications De Recherche Scientifique
Modification du Noyau dans la Découverte de Médicaments
Le 4-(aminométhyl)tétrahydro-2H-pyran-4-carbonitrile est utilisé dans la modification du noyau dans la découverte de CC214-2 {svg_1}. CC214-2 est un inhibiteur sélectif de la kinase mTOR disponible par voie orale {svg_2}. La kinase mTOR est un composant clé des complexes mTORC1 et mTORC2, qui régulent la croissance et la survie cellulaires. Les inhibiteurs de la kinase mTOR ont des applications potentielles dans la thérapie anticancéreuse {svg_3}.
Développement d'Inhibiteurs de PDE10A
Ce composé est également utilisé comme réactif dans le développement des pyrazoloquinoléines en tant qu'inhibiteurs de PDE10A pour le traitement de la schizophrénie {svg_4}. La PDE10A est une enzyme qui est exprimée dans diverses régions du cerveau. Les inhibiteurs de la PDE10A ont montré des effets antipsychotiques et sont étudiés pour le traitement de divers troubles psychiatriques {svg_5}.
Synthèse d'Hétérocycles
Le this compound peut être utilisé dans la synthèse de 2H-pyranes {svg_6}. Les 2H-pyranes sont un type de composé hétérocyclique que l'on trouve dans de nombreux produits naturels {svg_7}. Ils sont également des intermédiaires clés dans la construction de nombreuses de ces structures {svg_8}.
Études d'Isomérie de Valence
Le composé peut être utilisé pour étudier l'isomérie de valence entre les 2H-pyranes et les 1-oxatriènes {svg_9}. Il s'agit d'un type d'isomérie structurale où les composés ont la même formule moléculaire mais une connectivité différente des atomes {svg_10}.
Construction de Molécules Bioactives
Le this compound est souvent utilisé en chimie médicinale et en synthèse organique des intermédiaires {svg_11}. Il est souvent utilisé pour construire des liaisons amides ou pour connecter ce squelette moléculaire à des structures moléculaires bioactives {svg_12}.
Synthèse de Composés 2-Amino-4 Polysubstitués
Ce composé peut être utilisé dans la synthèse de composés 2-amino-4 polysubstitués {svg_13}. Ces composés ont une large gamme d'applications en chimie médicinale et en découverte de médicaments {svg_14}.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
It is known to be used as an intermediate in drug synthesis and organic chemistry . It is often used to introduce amine groups into molecules, which can interact with various biological targets.
Mode of Action
The specific mode of action of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile depends on the context of its use. As an intermediate in organic synthesis, it can participate in various reactions to form different compounds. The amine group in the molecule can act as a nucleophile, forming amide bonds or connecting the molecule to biologically active structures .
Pharmacokinetics
General properties such as its predicted density of 111±01 g/cm3 and boiling point of 260.8±40.0 °C can provide some insights into its behavior in a biological system. Its solubility in water and organic solvents like methanol and ethanol suggests that it could be distributed throughout the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile. For instance, its stability can be affected by light, hence it should be stored in a dark place . Its reactivity with other substances can also be influenced by temperature and pH.
Propriétés
IUPAC Name |
4-(aminomethyl)oxane-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAFVYHNHMNOCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263374-32-8 |
Source


|
| Record name | 4-(aminomethyl)oxane-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










